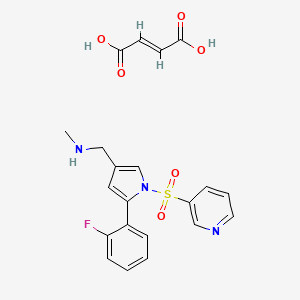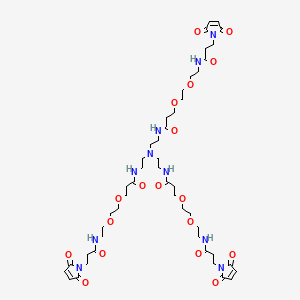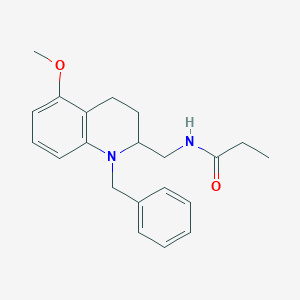
Vonoprazan Fumarate
Descripción general
Descripción
Vonoprazan Fumarate is the fumarate salt form of vonoprazan, a pyrrole derivative and reversible potassium-competitive acid blocker (P-CAB), with potential antacid activity. Upon administration, vonoprazan specifically and competitively binds to the gastric hydrogen-potassium ATPase (H+/K+ ATPase) proton pump at or, more likely, near its potassium ion (K+) binding site and sterically inhibits K+ binding. This blocks the activation of the H+/K+ ATPase by K+, inhibits the proton pump and prevents gastric acid secretion, thereby lowering gastric acid levels.
See also: Vonoprazan (has active moiety); Amoxicillin; clarithromycin; this compound (component of); Amoxicillin; this compound (component of).
Aplicaciones Científicas De Investigación
Helicobacter pylori Treatment : Vonoprazan Fumarate, combined with antibiotics, has shown efficacy in eradicating Helicobacter pylori infections. It is more effective in suppressing acid production than traditional proton pump inhibitors (PPIs) (Gunaratne et al., 2021).
Gastrointestinal Disorders : It is used in Japan for treating various gastrointestinal disorders, including gastroduodenal ulcers, reflux esophagitis, and as a secondary prevention for low-dose aspirin or NSAID-induced peptic ulcers. Its potent acid suppression capabilities are due to its action as a potassium-competitive acid blocker (Echizen, 2016).
Drug-Drug Interactions : this compound can interact with cytochrome P450 enzymes, suggesting caution in coadministration with other drugs metabolized by these pathways (Wang et al., 2020).
Kidney Transplant Recipients : When administered to kidney transplant recipients, vonoprazan can affect the concentration of the immunosuppressant tacrolimus, indicating potential drug interactions in this population (Mei et al., 2020).
Metabolism and Pharmacokinetics : The metabolism of vonoprazan involves multiple enzymes, including CYP3A4, CYP2B6, CYP2C19, and CYP2D6, along with sulfate conjugation. Its extensive metabolism minimizes the effects of co-administered CYP inhibitors or inducers (Yamasaki et al., 2017).
Pharmacokinetics and Bioequivalence : this compound exhibits high plasma concentrations and is distributed extensively in tissues. Studies on its pharmacokinetics and bioequivalence highlight its effectiveness in acid-related diseases (Qiao et al., 2017).
Gastroesophageal Reflux Disease : It is effective in treating gastroesophageal reflux disease refractory to other treatments, suggesting its potential use in patients not responding to conventional therapies (Masaoka et al., 2018).
Novel Cocrystals : Research into novel cocrystals of vonoprazan indicates potential for improved pharmaceutical performance, suggesting its evolving role in drug formulation (Lee et al., 2022).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Vonoprazan Fumarate, also known as TAK-438, primarily targets the H+, K±ATPase enzyme . This enzyme is responsible for gastric acid secretion, and its inhibition leads to a decrease in the production of gastric acid .
Mode of Action
Vonoprazan acts as a potassium-competitive acid blocker (PCAB) . It inhibits the H+, K±ATPase-mediated gastric acid secretion by competitively blocking the availability of potassium to the enzyme . This action is reversible and results in the suppression of both basal and stimulated gastric acid secretion at the secretory surface of the gastric parietal cell .
Biochemical Pathways
The primary biochemical pathway affected by Vonoprazan is the gastric acid secretion pathway . By inhibiting the H+, K±ATPase enzyme, Vonoprazan disrupts the final step of gastric acid production, leading to a decrease in the acidity of the stomach .
Pharmacokinetics
Vonoprazan is absorbed rapidly, reaching maximum plasma concentration at 1.5–2.0 hours after oral administration . It is metabolized to inactive metabolites mainly by cytochrome P450 (CYP) isoforms (CYP3A4/5, CYP2B6, CYP2C19, CYP2C9, and CYP2D6) along with sulfo- and glucuronosyl-transferases . The mean terminal half-life of the drug is approximately 7.7 hours in healthy adults . Genetic polymorphism of CYP2C19 may influence drug exposure but only to a clinically insignificant extent .
Result of Action
The primary result of Vonoprazan’s action is the suppression of gastric acid secretion . This leads to an increase in gastric pH, providing relief from acid-related disorders such as peptic ulcers and gastro-esophageal reflux disease . In combination with antibiotics, it has also been shown to be effective in the eradication of Helicobacter pylori .
Action Environment
Vonoprazan is highly concentrated in the acidic canaliculi of the gastric parietal cells . It is stable at a low pH and has acid-resistant properties . These characteristics allow Vonoprazan to exert its acid-suppressing effect in the highly acidic environment of the stomach . It should be noted that environmental factors such as diet and the presence of other medications can influence the action, efficacy, and stability of vonoprazan .
Análisis Bioquímico
Biochemical Properties
Vonoprazan Fumarate plays a crucial role in biochemical reactions by inhibiting the hydrogen-potassium ATPase enzyme, also known as the proton pump, located in the parietal cells of the stomach. This inhibition prevents the final step of gastric acid production. The compound interacts with various biomolecules, including enzymes such as cytochrome P450 3A4, cytochrome P450 2B6, cytochrome P450 2C19, cytochrome P450 2D6, and sulfotransferase 2A1 . These interactions are essential for the metabolism and clearance of this compound from the body.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the hydrogen-potassium ATPase enzyme in the parietal cells of the stomach. By competitively inhibiting the binding of potassium ions, this compound effectively blocks the enzyme’s activity, preventing the secretion of gastric acid. This inhibition is both rapid and long-lasting, providing sustained acid suppression. The compound’s interaction with cytochrome P450 enzymes also plays a role in its metabolism and clearance from the body .
Metabolic Pathways
This compound is metabolized primarily by cytochrome P450 3A4, with contributions from cytochrome P450 2B6, cytochrome P450 2C19, cytochrome P450 2D6, and sulfotransferase 2A1 . The metabolic pathways involve the conversion of this compound to inactive metabolites, which are then excreted from the body. This extensive metabolism ensures the compound’s clearance and prevents accumulation in the body.
Propiedades
IUPAC Name |
(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGSHYHKHPCCJW-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881681-01-2, 1260141-27-2 | |
| Record name | 5-(2-Fluorophenyl)-N-methyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine (2E)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881681-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vonoprazan fumurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAK 438 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260141272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VONOPRAZAN FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QW3X4AMLB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(1R,5R,6R)-3-Hexyl-6-hydroxy-2-phenyl-1-(phenylvinyl)-bicyclo[3.3.0]oct-2-ene](/img/structure/B1193702.png)




![N-[(2R)-3-ethyl-1,1,1-trifluoropentan-2-yl]-4-[6-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide](/img/structure/B1193720.png)


![7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride](/img/structure/B1193725.png)
